1S/C10H15N5.2HI/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;;/h1-4H,5-8H2,(H3,11,12);2*1H
. This code provides a standard way to encode the compound’s molecular structure.
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula and a molecular weight of approximately 333.18 g/mol. It is classified as a piperazine derivative, which are compounds containing a piperazine ring—a six-membered ring containing two nitrogen atoms. This compound is particularly noted for its potential biological activities, particularly in the context of receptor interactions.
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide belongs to the class of organic compounds known as carboximidamides. It also falls under the broader category of heterocyclic compounds due to the presence of both nitrogen and carbon in its structure.
The synthesis of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide typically involves:
The reaction generally proceeds through a nucleophilic attack by the piperazine nitrogen on the carbon of cyanamide, followed by protonation and subsequent formation of the hydroiodide salt. Reaction conditions such as temperature and time are crucial for achieving high purity and yield .
The molecular structure of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide features:
The compound has a CAS number of 849776-32-5, which uniquely identifies it in chemical databases. Its structural formula can be represented as follows:
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide can participate in several types of chemical reactions:
For oxidation, hydrogen peroxide or peracids are typically employed. Reduction reactions often utilize lithium aluminum hydride or sodium borohydride. Nucleophilic substitution may involve alkyl halides or acyl chlorides as reagents .
The mechanism of action for 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is primarily linked to its interaction with α2-adrenergic receptors. It is hypothesized that this compound acts as an antagonist at these receptors, which play a significant role in various physiological processes.
Studies suggest that similar compounds can modulate cellular signaling pathways by altering adrenergic responses, potentially influencing neurotransmitter release and other biochemical pathways .
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is typically characterized by:
The compound exhibits properties typical of piperazine derivatives, including basicity due to the nitrogen atoms in the piperazine ring. Its reactivity profile allows it to participate in various organic reactions, making it a versatile intermediate in synthetic chemistry .
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide has several important applications:
The strategic design of piperazine-carboximidamide derivatives focuses on optimizing molecular interactions with biological targets through bioisosteric replacement and conformational restriction. The core scaffold combines three critical elements: 1) a piperazine ring serving as a flexible spacer, 2) a pyridyl moiety providing directional hydrogen bonding capability, and 3) a carboximidamide group (amidine) acting as a cationic bioisostere for guanidine or amidine functionalities in natural ligands. This design principle is exemplified in adrenomedullin receptor antagonists where the carboximidamide group forms a crucial salt bridge with glutamate residues (Glu105 in RAMP3 subunits) to achieve >1000-fold selectivity over related receptors [8]. Similarly, TAAR1 agonist development demonstrates that substituents on the phenyl ring adjacent to the piperazine core significantly modulate potency. Ortho-substitution (e.g., 2-CH₃ or 2,3-diCl) imposes favorable spatial geometry for receptor binding, with EC₅₀ values as low as 20 nM observed for dichloro-substituted derivatives [10].
Table 1: Structure-Activity Relationship of Piperazine-Carboximidamide Substituents
Position | Substituent | Biological Target | Key Activity |
---|---|---|---|
Piperazine N1 | Pyridin-2-yl | AM2 receptor | IC₅₀ = 120 nM [8] |
Carboximidamide | H (unsubstituted) | TAAR1 | EC₅₀ = 160-350 nM [10] |
Phenyl ortho | 2-CH₃ | TAAR1 | EC₅₀ = 30 nM [10] |
Phenyl ortho | 2,3-diCl | TAAR1 | EC₅₀ = 20 nM [10] |
Phenyl meta | 3-CH₂NH₂ | AM2 receptor | IC₅₀ = 1.8 μM [8] |
Synthesis of 4-(pyridin-2-yl)piperazine-1-carboximidamide hydroiodide (CAS 849776-32-5) employs two principal strategies: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling. The SNAr route exploits the electron deficiency at C4 of 2-halopyridines, reacting readily with N-Boc-piperazine under mild conditions (60-80°C, DMF). Subsequent deprotection yields the 4-(pyridin-2-yl)piperazine intermediate. For carboximidamide introduction, cyanamide is condensed with the secondary amine of piperazine using HCl catalysis, followed by hydroiodide salt formation [1] [7]. Alternative pathways employ Buchwald-Hartwig amination using palladium catalysts (e.g., Pd₂(dba)₃/XPhos), which is particularly valuable for less reactive aryl halides. However, metal contamination concerns in pharmaceutical applications have driven the development of metal-free alternatives using lithium bis(trimethylsilyl)amide (LiHMDS) as a base, enabling reactions with chloropyrimidines at room temperature [5]. The hydrochloride salt analogue (CAS 1187455-76-0) follows similar routes but substitutes HI with HCl in the final salting step [3] [6].
Table 2: Comparison of Synthetic Methods for Pyridylpiperazine Intermediates
Method | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
SNAr | N-Boc-piperazine, DMF, 80°C | 60-75 | Cost-effective; limited to activated halides [5] |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, t-BuONa, 100°C | 85-92 | Broad substrate scope; requires rigorous metal removal [5] |
Metal-free (LiHMDS) | THF, –78°C to RT | 70-80 | No metal contamination; moisture-sensitive [5] [8] |
Reductive amination | Pyridine-2-carbaldehyde, NaBH₃CN | 50-65 | Step-efficient; overalkylation issues [4] |
Positional modification of the piperazine ring significantly modulates receptor affinity, selectivity, and pharmacokinetic properties. N1-functionalization primarily targets the carboximidamide group, where alkylation (e.g., methyl, cyclopropyl) reduces basicity (pKa 8–10) to optimize membrane permeability while retaining target engagement. Bioisosteric replacement of the carboximidamide with carboxamide or nitrile groups diminishes potency by 10–100 fold at AM2 and TAAR1 receptors, confirming the essential role of the protonatable amidine [8] [10]. C3/C5 modifications introduce chirality or steric constraints, as seen in Trilaciclib’s ketopiperazine derivatives that enhance CDK4/6 binding through conformational locking [5]. Additionally, substituting the pyridyl ring with pyrimidin-2-yl (CID 16423326) increases water solubility (Log P –0.4 vs. 0.8 for pyridyl) but reduces CNS penetration due to higher polar surface area (95 Ų vs. 69 Ų) [2] [4].
Counterion selection critically influences crystalline stability, solubility, and bioavailability of piperazine-carboximidamide scaffolds. Hydroiodide salt formation (CAS 849776-32-5) proceeds by treating the free base with concentrated hydriodic acid in ethanol, yielding crystalline solids with high hygroscopicity. The hydroiodide form (molecular weight 333.17 g/mol) offers superior iodide counterion effects in receptor binding compared to hydrochloride salts (CAS 1187455-76-0), as iodide’s larger ionic radius enhances interactions with RAMP3 residues in AM2 antagonists [1] [8]. However, sulfate salts (CAS 1187455-76-0) demonstrate improved aqueous solubility (>50 mg/mL) for intravenous formulations due to their lower lattice energy [6]. Counterion-dependent stability is pronounced: hydrochlorides maintain >95% purity under accelerated conditions (40°C/75% RH, 4 weeks), whereas hydroiodides may discolor due to iodide oxidation, requiring antioxidant stabilization [3] [7].
Table 3: Physicochemical Properties of Common 4-(Pyridin-2-yl)piperazine-1-carboximidamide Salts
Salt Form | CAS Number | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) | Remarks |
---|---|---|---|---|
Hydroiodide | 849776-32-5 | 333.17 | ~20 (pH 7.4) | Enhanced receptor affinity; hygroscopic [1] [7] |
Hydrochloride | 1187455-76-0 | 248.73 | ~35 (pH 7.4) | Improved crystallinity; common pharmaceutical salt [3] [4] |
Sulfate | 1187455-76-0 | 303.34 | >50 (pH 7.4) | High solubility for IV delivery; acidic pH [6] |
Free base | 16459639 | 205.25 | <5 (pH 7.4) | Limited utility; requires in-situ salt formation [4] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: